molecular formula C5H12O2 B1605144 3-Methoxy-2-butanol CAS No. 53778-72-6

3-Methoxy-2-butanol

Cat. No.: B1605144
CAS No.: 53778-72-6
M. Wt: 104.15 g/mol
InChI Key: HJHFJCUIVDTESF-UHFFFAOYSA-N
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Description

3-Methoxy-2-butanol is an organic compound with the molecular formula C5H12O2. It is a colorless liquid characterized by its pleasant odor. This compound is a tertiary alcohol, which means the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. It is also known by other names such as 3-methoxybutan-2-ol .

Mechanism of Action

Target of Action

3-Methoxy-2-butanol, also known as 3-Methoxybutan-2-ol, is a chemical compound with the molecular formula C5H12O2 The primary targets of this compound are not well-documented in the literature

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-2-butanol can be synthesized through various methods. One common synthetic route involves the reaction of 3-methoxy-2-butanone with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. This reduction process converts the ketone group into a hydroxyl group, yielding this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methoxy-2-butanone. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Hydrohalic acids (HCl, HBr, HI)

Major Products Formed:

    Oxidation: 3-methoxy-2-butanone

    Reduction: this compound

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

3-Methoxy-2-butanol has found extensive utilization in various fields due to its distinctive properties :

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-2-butanol is unique due to its tertiary alcohol structure, which imparts different reactivity and physical properties compared to its primary and secondary counterparts. This uniqueness makes it valuable in specific industrial and research applications .

Properties

IUPAC Name

3-methoxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-4(6)5(2)7-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHFJCUIVDTESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338233
Record name 3-Methoxy-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53778-72-6
Record name 3-Methoxy-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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